Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a cyclopropyl group, a thioxo group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: Starting with an appropriate aniline derivative, cyclization is achieved using reagents like phosgene or triphosgene to form the quinazoline core.
Thioxo Group Introduction:
Esterification: The carboxylate ester is introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s structure allows it to fit into receptor binding sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-8-carboxylate: Another positional isomer with the carboxylate group at the 8-position.
Uniqueness
Methyl 3-cyclopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyclopropyl group adds strain to the molecule, affecting its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C13H12N2O3S |
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Molecular Weight |
276.31 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12(17)7-2-5-9-10(6-7)14-13(19)15(11(9)16)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,14,19) |
InChI Key |
OBICYFLEDGAHDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3CC3 |
Origin of Product |
United States |
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